3-(4-Bromo-2-methylphenyl)oxolane-2,5-dione
Description
Chemical Structure and Nomenclature 3-(4-Bromo-2-methylphenyl)oxolane-2,5-dione is a cyclic anhydride derived from succinic acid, where the oxolane (tetrahydrofuran) ring is substituted at the 3-position with a 4-bromo-2-methylphenyl group. Its IUPAC name follows the nomenclature for cyclic anhydrides, where "oxolane-2,5-dione" denotes the five-membered ring with ketone groups at positions 2 and 5 . The molecular formula is C₁₁H₉BrO₃, with a molecular weight of 269.09 g/mol.
Properties
Molecular Formula |
C11H9BrO3 |
|---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
3-(4-bromo-2-methylphenyl)oxolane-2,5-dione |
InChI |
InChI=1S/C11H9BrO3/c1-6-4-7(12)2-3-8(6)9-5-10(13)15-11(9)14/h2-4,9H,5H2,1H3 |
InChI Key |
CJIJFMYWWXVHHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C2CC(=O)OC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-methylphenyl)oxolane-2,5-dione typically involves the reaction of 4-bromo-2-methylbenzaldehyde with maleic anhydride under acidic conditions. The reaction proceeds through a Diels-Alder reaction, followed by cyclization to form the oxolane-2,5-dione ring .
Industrial Production Methods
In industrial settings, the production of 3-(4-Bromo-2-methylphenyl)oxolane-2,5-dione is scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. The compound is then purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-methylphenyl)oxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxolane-2,5-dione ring into a more reduced form, such as a diol.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Diols or alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-(4-Bromo-2-methylphenyl)oxolane-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-methylphenyl)oxolane-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the oxolane-2,5-dione ring play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Key Features
- Substituent Effects: The bromine atom at the para position of the phenyl ring introduces steric bulk and electron-withdrawing effects, while the ortho-methyl group adds steric hindrance.
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table compares 3-(4-Bromo-2-methylphenyl)oxolane-2,5-dione with similar oxolane-2,5-dione derivatives:
Key Observations :
- The electron-withdrawing bromine also increases the electrophilicity of the dione ring, enhancing reactivity in acylations or cycloadditions.
- Solubility : Fluorinated analogs (e.g., 4-fluorophenyl derivative) may exhibit higher polarity and aqueous solubility compared to brominated or methylated derivatives due to fluorine’s electronegativity .
Biological Activity
3-(4-Bromo-2-methylphenyl)oxolane-2,5-dione is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C11H9BrO3
- Molecular Weight : 273.09 g/mol
- Structural Characteristics : The compound features a brominated aromatic ring and a dione functional group, contributing to its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that 3-(4-bromo-2-methylphenyl)oxolane-2,5-dione exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 50 mg/mL | 100 mg/mL |
| Escherichia coli | 25 mg/mL | 50 mg/mL |
| Pseudomonas aeruginosa | 12.5 mg/mL | 25 mg/mL |
The compound's structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death.
Antiviral Activity
In addition to its antibacterial properties, preliminary studies suggest potential antiviral effects. The compound may inhibit viral replication by interfering with viral enzymes or host cell receptors.
The mechanism of action for 3-(4-bromo-2-methylphenyl)oxolane-2,5-dione involves binding to specific molecular targets within microbial cells. This interaction can modulate enzymatic activities or disrupt cellular processes essential for survival.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, causing permeability changes.
Study on Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of various derivatives of oxolane-2,5-dione compounds against multidrug-resistant bacteria. Among the tested compounds, 3-(4-bromo-2-methylphenyl)oxolane-2,5-dione demonstrated superior activity against XDR (extensively drug-resistant) strains of Salmonella typhi.
- Results :
Pharmacokinetic Studies
Pharmacokinetic evaluations indicated that the compound adheres to Lipinski's Rule of Five, suggesting favorable oral bioavailability. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling showed that it could effectively cross biological membranes without significant toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
